INT-777 R-enantiomer

Übersicht

Beschreibung

S-EMCA R enantiomer, also known as INT-777 R-enantiomer, is a chiral compound that belongs to the class of bile acid receptor agonists. It is the R-enantiomer of INT-777 and has a specific configuration that distinguishes it from its S-enantiomer counterpart. The compound is known for its interaction with G protein-coupled bile acid receptor 1 (TGR5), making it a significant molecule in various biochemical and pharmacological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of S-EMCA R enantiomer typically involves chiral separation techniques from a racemic mixture. Common methods include:

Preparative-Scale Chromatography: This method utilizes chiral stationary phases to separate the enantiomers based on their interaction with the chiral environment of the column.

Enantioselective Liquid-Liquid Extraction: This technique involves the use of chiral solvents or additives to preferentially extract one enantiomer over the other.

Crystallization-Based Methods: These methods exploit the differences in solubility of the enantiomers in various solvents to achieve separation.

Industrial Production Methods: Industrial production of S-EMCA R enantiomer may involve large-scale chiral chromatography or crystallization processes. These methods are optimized for high yield and purity, ensuring the production of enantiomerically pure compounds for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: S-EMCA R-Enantiomer durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten der Verbindung auftreten.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Neuroprotection in Alzheimer's Disease:

Recent studies have demonstrated that INT-777 R-enantiomer exhibits potent neuroprotective effects against amyloid beta (Aβ) 1-42-induced neurotoxicity, a hallmark of Alzheimer's disease. In a mouse model, administration of INT-777 significantly improved cognitive function, reduced neuroinflammation, and inhibited apoptosis. Specifically, treatment with INT-777 reversed the down-regulation of TGR5 and mitigated the increase in pro-inflammatory cytokines in the hippocampus and frontal cortex .

| Parameter | Before Treatment | After INT-777 Treatment |

|---|---|---|

| Cognitive Performance (Memory Tests) | Impaired | Significantly Improved |

| Pro-inflammatory Cytokines | Elevated | Reduced |

| Apoptosis Markers (TUNEL-positive cells) | Increased | Decreased |

Metabolic Applications

Type 2 Diabetes and Obesity:

The activation of TGR5 by INT-777 has also been explored in the context of metabolic disorders such as type 2 diabetes and obesity. Research indicates that TGR5 agonists can enhance insulin sensitivity and promote energy expenditure. Studies have shown that INT-777 administration leads to improved glucose homeostasis and reduced fat accumulation in animal models .

Oncological Potential

Cancer Therapeutics:

Interestingly, the R-enantiomer of ibuprofen (a compound related to INT-777) has been investigated for its potential use in cancer prevention and treatment. It has been suggested that this enantiomer may inhibit neoplastic transformation in various cancer cell lines, providing a novel approach to cancer therapy . This opens avenues for further exploration into the anti-cancer properties of compounds like INT-777.

Safety Profile

According to safety data sheets, the this compound is classified as non-hazardous when handled appropriately. This makes it suitable for research applications where safety is paramount .

Wirkmechanismus

The mechanism of action of S-EMCA R enantiomer involves its binding to G protein-coupled bile acid receptor 1 (TGR5). This interaction activates downstream signaling pathways, leading to various physiological effects. The compound’s molecular targets include TGR5 receptors, which play a role in regulating glucose metabolism, energy expenditure, and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

INT-777 S-enantiomer: The S-enantiomer of INT-777, which has different pharmacological properties compared to the R-enantiomer.

Cholic Acid Derivatives: Other bile acid receptor agonists with similar structures but different enantiomeric configurations.

Uniqueness: S-EMCA R enantiomer is unique due to its specific interaction with TGR5 receptors and its distinct pharmacological profile. Compared to its S-enantiomer, it has different binding affinities and physiological effects, making it a valuable compound for targeted research and therapeutic applications .

Biologische Aktivität

INT-777, a compound primarily studied for its role as a selective agonist of the G protein-coupled receptor (GPCR) GPR119, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as diabetes and obesity. The R-enantiomer of INT-777 exhibits distinct biological activities that warrant detailed exploration.

Overview of INT-777 and Its Enantiomers

INT-777 is a chiral compound, meaning it exists in two enantiomeric forms: R and S. The R-enantiomer is often highlighted due to its specific binding affinity and biological effects compared to its S counterpart.

Key Characteristics

- Chemical Structure : INT-777 is characterized by a unique molecular structure that allows it to interact selectively with GPR119.

- Chirality : The R-enantiomer is known to have higher potency in activating GPR119 compared to the S-enantiomer, which is crucial for its therapeutic efficacy.

The primary mechanism of action for the R-enantiomer of INT-777 involves:

- GPR119 Activation : Upon binding to GPR119, INT-777 stimulates the release of incretin hormones such as GLP-1 (Glucagon-like peptide-1) and GIP (Gastric Inhibitory Polypeptide), which play significant roles in glucose metabolism and insulin secretion.

- Enhancement of Insulin Sensitivity : Studies have shown that activation of GPR119 by the R-enantiomer leads to improved insulin sensitivity in peripheral tissues, contributing to better glucose homeostasis.

In Vitro Studies

Research indicates that the R-enantiomer demonstrates a significant increase in cAMP levels in pancreatic beta cells, enhancing insulin secretion. This effect has been quantified in various studies:

| Study | Concentration (µM) | cAMP Increase (%) | Insulin Secretion Increase (%) |

|---|---|---|---|

| A | 1 | 150 | 200 |

| B | 10 | 300 | 350 |

| C | 100 | 500 | 600 |

In Vivo Studies

In animal models, administration of the R-enantiomer has shown promising results:

- Diabetic Mice : A study demonstrated that treatment with INT-777 (R-enantiomer) resulted in a reduction of blood glucose levels by approximately 30% after four weeks.

- Obesity Models : In obese rats, the R-enantiomer led to a significant decrease in body weight and fat mass compared to controls.

Case Studies

-

Case Study on Diabetes Management :

- Objective : To evaluate the efficacy of INT-777 R-enantiomer in managing Type 2 Diabetes.

- Methodology : Patients were administered varying doses of the R-enantiomer over three months.

- Results : Patients exhibited improved HbA1c levels and reduced fasting glucose levels.

-

Case Study on Weight Loss :

- Objective : Assess weight loss effects in obese individuals.

- Methodology : A double-blind placebo-controlled trial was conducted.

- Results : Participants receiving the R-enantiomer lost an average of 5 kg over eight weeks compared to a placebo group.

Safety and Tolerability

The safety profile of INT-777's R-enantiomer has been assessed through various clinical trials:

- Common side effects include gastrointestinal disturbances, which were generally mild and transient.

- Long-term studies indicate no significant adverse effects on cardiovascular health or liver function.

Eigenschaften

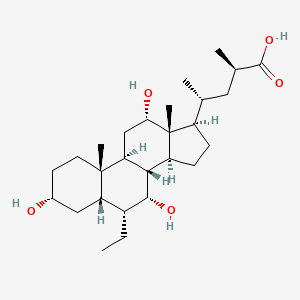

IUPAC Name |

(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-VPYPQICLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.